1-Methyl-1,2,3,4-tetrahydroisoquinoline

Descripción

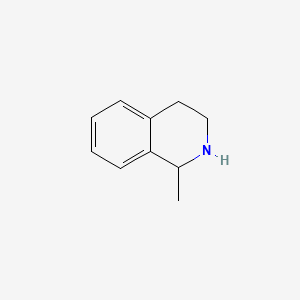

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILYVQSKNWRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897161 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-09-7 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Endogenous Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

An In-depth Examination of the Biosynthetic Pathway, Analytical Methodologies, and Regulatory Landscape for Researchers and Drug Development Professionals.

Executive Summary

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain, where it is believed to exert neuroprotective effects. This technical guide provides a comprehensive overview of the core aspects of its endogenous synthesis. The primary biosynthetic route is an enzymatic condensation of 2-phenylethylamine and pyruvate (B1213749), a reaction catalyzed by a putative enzyme termed "1MeTIQase" located within the mitochondrial-synaptosomal fraction. While the definitive molecular identity of this enzyme remains to be fully elucidated, its existence is supported by stereospecific synthesis in brain tissue. This document details the current understanding of the synthesis pathway, presents robust analytical methodologies for the quantification of 1MeTIQ, summarizes available quantitative data, and explores the potential regulatory mechanisms governing its formation through the availability of its precursors. The information compiled herein is intended to serve as a valuable resource for researchers in neuroscience and professionals in drug development investigating the therapeutic potential of modulating endogenous 1MeTIQ levels.

The Endogenous Synthesis Pathway of 1MeTIQ

The formation of 1MeTIQ in the brain is primarily attributed to an enzymatic process. The key reaction is a Pictet-Spengler-type condensation of the biogenic amine 2-phenylethylamine with the α-keto acid pyruvate.

1.1. Precursors:

-

2-Phenylethylamine (PEA): An endogenous trace amine synthesized from the essential amino acid L-phenylalanine. PEA can readily cross the blood-brain barrier and its levels in the brain are influenced by various physiological and neurological states.

-

Pyruvate: A pivotal intermediate in cellular metabolism, primarily formed during glycolysis in the cytoplasm. For the synthesis of 1MeTIQ, pyruvate is transported into the mitochondria.

1.2. The Enzymatic Condensation:

The condensation of 2-phenylethylamine and pyruvate is catalyzed by a putative enzyme referred to as "1MeTIQase" or "1MeTIQ synthase".[1]

-

Subcellular Localization: This enzymatic activity has been localized to the mitochondrial-synaptosomal fraction of the brain.[1] This localization is consistent with the requirement for mitochondrial pyruvate.

-

Enzyme Identity: Despite its functional characterization, the specific protein and corresponding gene for 1MeTIQase have not yet been definitively identified. Research suggests the S-enantiomer of 1MeTIQ is predominant in the mouse brain, indicating an enzymatic and stereospecific synthesis.[2]

The proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The endogenous levels of 1MeTIQ in the brain are in the nanogram per gram of tissue range. The following table summarizes reported concentrations in rodent brain tissue.

| Species | Brain Region | 1MeTIQ Concentration (ng/g tissue) | Reference |

| Rat | Whole Brain | 2.72 - 3.24 | [3] |

| Rat | Liver | 6.74 - 7.31 | [3] |

| Mouse | Whole Brain | 1.61 - 2.08 | [3] |

| Mouse | Liver | 4.83 - 5.22 | [3] |

Experimental Protocols

Accurate quantification of 1MeTIQ is crucial for studying its physiological roles and the effects of potential therapeutic interventions. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Quantification of 1MeTIQ by LC-MS/MS

This protocol provides a sensitive and specific method for the analysis of 1MeTIQ in biological samples.[3]

3.1.1. Sample Preparation

-

Homogenization: Homogenize brain tissue in a suitable buffer (e.g., 0.4 M perchloric acid containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid to prevent oxidation).

-

Centrifugation: Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant for further extraction.

-

Liquid-Liquid Extraction:

-

To 3 mL of the supernatant, add 1 mL of 28% v/v ammonium (B1175870) hydroxide (B78521) solution and a deuterated internal standard (e.g., 1-MeTIQ-d4).

-

Extract twice with 5 mL of dichloromethane.

-

Centrifuge to separate the phases.

-

Transfer the organic phase to a new tube containing 8 mL of 0.4 M perchloric acid solution.

-

Shake for 5 minutes and collect the aqueous phase.

-

-

Solid-Phase Extraction (SPE):

-

Condition an OASIS® HLB extraction cartridge (60 mg) with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with 6 mL of water.

-

Elute the analyte with 2 mL of 0.01% formic acid in methanol.

-

3.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: COSMOSIL® 5CN-MS column (2.0 mm I.D., 150 mm length).[3]

-

Mobile Phase: Isocratic elution with methanol and 5 mM ammonium formate (B1220265) (90:10, v/v).[3]

-

Flow Rate: 0.2 mL/min.[3]

-

-

Mass Spectrometry Detection:

The workflow for this experimental protocol can be visualized as follows:

3.2. Quantification of 1MeTIQ by GC-MS

An alternative method involves derivatization followed by GC-MS analysis.[4]

3.2.1. Sample Preparation and Derivatization

-

Extraction: Extract 1MeTIQ from brain homogenates using an organic solvent such as chloroform (B151607) at an alkaline pH (11-12).

-

Derivatization: Derivatize the extracted 1MeTIQ with a suitable agent, such as pentafluoropropionic (PFP) anhydride, to improve its chromatographic properties and detection sensitivity.

3.2.2. GC-MS Analysis

-

Gas Chromatography:

-

Use a capillary column suitable for amine analysis.

-

Optimize the temperature program for the separation of the derivatized 1MeTIQ.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the PFP-derivatized 1MeTIQ.

-

Regulatory Mechanisms

Direct evidence for the regulation of 1MeTIQ synthesis by specific signaling pathways is currently limited. However, the synthesis of 1MeTIQ is intrinsically linked to the availability of its precursors, 2-phenylethylamine and pyruvate. Therefore, pathways that modulate the levels of these precursors can be considered indirect regulators of 1MeTIQ formation.

4.1. Regulation of 2-Phenylethylamine (PEA) Levels

PEA levels in the brain are dynamically regulated and can influence dopaminergic and other monoaminergic systems.

-

Synthesis: PEA is synthesized from L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase. The activity of this enzyme and the availability of L-phenylalanine are key determinants of PEA synthesis.

-

Signaling Pathways:

-

Dopaminergic System: PEA can induce the release of dopamine, and its levels can be influenced by the activity of dopaminergic neurons.

-

BDNF/TrkB/CREB Pathway: Recent studies have shown that PEA can ameliorate corticosterone-induced depression-like phenotypes by modulating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[3] While this demonstrates an effect of PEA on signaling, it also suggests that factors regulating this pathway could potentially influence PEA's own synthesis or turnover.

-

4.2. Regulation of Mitochondrial Pyruvate Availability

The transport of pyruvate from the cytoplasm into the mitochondrial matrix is a critical control point for its utilization in the synthesis of 1MeTIQ.

-

Mitochondrial Pyruvate Carrier (MPC): Pyruvate enters the mitochondria via the mitochondrial pyruvate carrier (MPC), a protein complex located in the inner mitochondrial membrane. The activity of the MPC is a key regulator of mitochondrial pyruvate levels.

-

Regulation of MPC:

-

Transcriptional Regulation: The expression of MPC subunits can be regulated by various transcription factors, responding to the metabolic state of the cell.

-

Post-Translational Modifications: The activity of the MPC can be modulated by post-translational modifications, such as acetylation. For instance, the deacetylase Sirt3 has been shown to modulate MPC1 deacetylation, thereby influencing pyruvate uptake.

-

Inhibition: The MPC can be inhibited by pharmacological agents such as UK5099. Inhibition of the MPC has been shown to be neuroprotective in certain contexts by forcing neurons to utilize alternative energy substrates like glutamate.

-

The interplay of these regulatory factors on precursor availability likely dictates the rate of endogenous 1MeTIQ synthesis.

Conclusion and Future Directions

The endogenous synthesis of 1MeTIQ represents a fascinating area of neurochemistry with potential implications for neuroprotection and the treatment of neurodegenerative diseases. While the fundamental biosynthetic pathway involving the enzymatic condensation of 2-phenylethylamine and pyruvate is established, significant knowledge gaps remain. The definitive identification, purification, and kinetic characterization of "1MeTIQase" are critical next steps to fully understand and manipulate this pathway. Furthermore, elucidating the specific signaling cascades that directly regulate 1MeTIQ synthesis will be crucial for developing targeted therapeutic strategies. The detailed analytical protocols provided in this guide offer the necessary tools for researchers to accurately measure 1MeTIQ levels and explore the factors that influence its endogenous production. Future research in this area holds the promise of uncovering novel approaches to enhance the brain's natural neuroprotective mechanisms.

References

The Endogenous Neuroregulator: A Deep Dive into the Biological Role of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in the Brain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain, where it exerts a complex and multifaceted influence on neuronal function. Possessing neuroprotective, anti-addictive, and antidepressant-like properties, 1MeTIQ has emerged as a compound of significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the biological role of 1MeTIQ in the brain, with a focus on its synthesis, metabolism, and interactions with key neurotransmitter systems. We present quantitative data on its cerebral concentrations and binding affinities, detail key experimental protocols for its study, and provide visual representations of its signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction

Tetrahydroisoquinolines (TIQs) are a family of compounds found in both plants and animals. Within the mammalian brain, certain TIQs are synthesized endogenously and play crucial roles in neuromodulation. Among these, this compound (1MeTIQ) stands out for its neuroprotective profile, contrasting with the potential neurotoxic effects of other related compounds.[1] Its presence in dopaminergic brain regions and its ability to counteract the effects of neurotoxins have spurred extensive research into its physiological functions and therapeutic applications, particularly in the context of Parkinson's disease, addiction, and depression.[1][2]

Synthesis and Metabolism of 1MeTIQ in the Brain

1MeTIQ is synthesized in the brain from biogenic amines through a process that can be both enzymatic and non-enzymatic. The primary pathway involves the condensation of a phenylethylamine with an aldehyde or α-keto acid, a reaction known as the Pictet-Spengler reaction.[1] Studies have shown that 1MeTIQ can readily cross the blood-brain barrier and tends to concentrate in brain tissue at levels several-fold higher than in plasma.[1] Its metabolism in the brain is not yet fully elucidated, but it is known to be a reversible inhibitor of monoamine oxidase (MAO) A and B, suggesting a dynamic interplay with the enzymes that catabolize monoamine neurotransmitters.

Quantitative Data

A critical aspect of understanding the biological significance of 1MeTIQ is the quantitative analysis of its concentration in various brain regions and its binding affinities for different molecular targets. The following tables summarize the available quantitative data.

Table 1: Endogenous Concentration of 1MeTIQ in the Rat Brain

| Brain Region | Concentration (ng/g of tissue) | Reference |

| Whole Brain | 3.5 | [3] |

Table 2: Receptor Binding Affinities and Enzyme Inhibition of 1MeTIQ and Related Compounds

| Target | Compound | Affinity (Ki or IC50) | Species | Reference |

| NMDA Receptor (PCP site) | (S)-8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | Ki: 0.0374 µM | Rat | |

| Dopamine (B1211576) D3 Receptor | 7-CF3SO2O-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivative | pKi: 8.4 (High Affinity) | Rat | [4] |

| Monoamine Oxidase A (MAO-A) | 1MeTIQ | Reversible inhibitor (low micromolar concentrations) | Rat | [5] |

| Monoamine Oxidase B (MAO-B) | 1MeTIQ | Reversible inhibitor (low micromolar concentrations) | Rat | [5] |

Note: Data for some targets are for structurally related compounds, as specific Ki or IC50 values for 1MeTIQ are not always available in the reviewed literature.

Biological Roles and Mechanisms of Action

1MeTIQ exerts its effects in the brain through a multi-target mechanism, primarily involving the dopaminergic, glutamatergic, and monoaminergic systems.

Modulation of the Dopaminergic System

1MeTIQ is considered an endogenous regulator of dopaminergic activity.[6] It has been shown to act as a partial agonist at dopamine receptors and can stabilize dopamine function in limbic brain structures.[1][2] This modulation of the dopaminergic system is believed to underlie its anti-addictive properties, particularly in the context of cocaine and morphine addiction.[1] Furthermore, 1MeTIQ can protect dopaminergic neurons from toxins like rotenone (B1679576) and MPTP, suggesting a potential therapeutic role in Parkinson's disease.[7][8]

Interaction with the Glutamatergic System

1MeTIQ acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[1] This antagonism is crucial for its neuroprotective effects, as it can prevent glutamate-induced excitotoxicity and the subsequent influx of calcium ions that leads to cell death.[9] By inhibiting the binding of ligands like [3H]MK-801, 1MeTIQ demonstrates a direct interaction with the NMDA receptor complex.[9]

Inhibition of Monoamine Oxidase (MAO)

1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[5] By inhibiting these enzymes, 1MeTIQ prevents the oxidative deamination of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action not only increases the synaptic availability of these neurotransmitters, contributing to its antidepressant-like effects, but also reduces the production of reactive oxygen species (ROS) associated with dopamine catabolism.[5][9] This antioxidant property further contributes to its neuroprotective profile.

Signaling Pathways

To visually represent the complex interactions of 1MeTIQ within the brain, the following diagrams illustrate its key signaling pathways.

Caption: 1MeTIQ's interaction with the dopaminergic pathway.

Caption: 1MeTIQ's antagonistic action on the NMDA receptor.

Caption: Reversible inhibition of MAO by 1MeTIQ.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the biological role of 1MeTIQ.

Quantification of 1MeTIQ in Brain Tissue using HPLC

Objective: To measure the concentration of 1MeTIQ in specific brain regions.

Materials:

-

Rat brain tissue (e.g., striatum, prefrontal cortex)

-

Homogenizer

-

Centrifuge

-

HPLC system with a C18 reverse-phase column and electrochemical or mass spectrometry detector

-

Perchloric acid (0.1 M)

-

Mobile phase (e.g., phosphate/citrate buffer with methanol)

-

1MeTIQ standard

Protocol:

-

Dissect the brain region of interest on ice and weigh it.

-

Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Separate the compounds using a C18 column with an appropriate mobile phase gradient.

-

Detect 1MeTIQ using an electrochemical detector set at an optimal oxidation potential or a mass spectrometer in selected ion monitoring (SIM) mode.

-

Quantify the concentration of 1MeTIQ by comparing the peak area to a standard curve generated with known concentrations of 1MeTIQ.

In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

Objective: To measure the effect of 1MeTIQ on the extracellular concentrations of dopamine and other neurotransmitters in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

1MeTIQ solution for administration

-

HPLC system for neurotransmitter analysis

Protocol:

-

Surgically implant a guide cannula into the desired brain region of an anesthetized rat using a stereotaxic apparatus. Allow the animal to recover for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Administer 1MeTIQ (e.g., intraperitoneally or through the microdialysis probe via reverse dialysis).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical or fluorescence detection.

Forced Swim Test (FST) for Assessing Antidepressant-like Activity

Objective: To evaluate the antidepressant-like effects of 1MeTIQ in rodents.

Materials:

-

Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)

-

Water at a controlled temperature (23-25°C)

-

Video recording equipment

-

1MeTIQ solution for administration

Protocol:

-

Pre-test session (Day 1): Place each rat individually into the water-filled cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.

-

After the pre-test, remove the rats, dry them with a towel, and return them to their home cages.

-

Test session (Day 2): 24 hours after the pre-test, administer 1MeTIQ or vehicle to the rats (typically 30-60 minutes before the test).

-

Place the rats back into the water cylinder for a 5-minute test session.

-

Record the entire session using a video camera.

-

An observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a remarkable endogenous molecule with a complex and beneficial pharmacological profile in the brain. Its ability to modulate key neurotransmitter systems, coupled with its neuroprotective and antioxidant properties, positions it as a promising lead compound for the development of novel therapeutics for a variety of debilitating neurological and psychiatric conditions. The data, protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing endogenous neuroregulator. Further research is warranted to fully elucidate its downstream signaling cascades and to translate the promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroisoquinoline: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) is a fascinating heterocyclic amine with a significant presence in medicinal chemistry and neuropharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological activities and associated signaling pathways. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

This compound is a colorless to light yellow or pinkish oil with a characteristic amine odor.[1] It is slightly soluble in water but shows good solubility in organic solvents.[2][3] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [1][3] |

| Molecular Weight | 147.22 g/mol | [1][3] |

| Boiling Point | 119 °C at 18 mmHg | [3] |

| Density | 0.966 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.5570 to 1.5610 | [3] |

| Solubility | Slightly soluble in water | [2][3] |

| pKa (Predicted for 1,2,3,4-tetrahydroisoquinoline) | 9.66 ± 0.20 | |

| Appearance | Colorless to light yellow to light pink oil | [1] |

| CAS Number | 4965-09-7 | [3] |

Experimental Protocols

Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

Reaction Scheme:

Pictet-Spengler Reaction Workflow

Materials:

-

β-Phenylethylamine

-

Acetaldehyde

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve β-phenylethylamine in a suitable solvent such as toluene.

-

Add an equimolar amount of acetaldehyde to the solution.

-

Acidify the mixture with concentrated hydrochloric acid. The reaction is typically carried out at elevated temperatures (reflux).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

Fractional Distillation: The crude this compound can be purified by fractional distillation under reduced pressure. Given its boiling point of 119 °C at 18 mmHg, a vacuum distillation setup is necessary to prevent decomposition at higher temperatures.[3]

Column Chromatography: Alternatively, the compound can be purified by column chromatography on silica (B1680970) gel. A typical eluent system would be a gradient of methanol (B129727) in dichloromethane (B109758).

General Protocol for Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a solvent system of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the structure of the compound.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive and specific LC-MS/MS method has been developed for the analysis of this compound in biological samples. This method involves solid-phase extraction followed by chromatographic separation on a C18 column and detection by mass spectrometry.

Biological Activity and Signaling Pathways

This compound is an endogenous compound found in the mammalian brain and exhibits significant neuroprotective and antidepressant-like properties. Its mechanism of action is multifaceted and involves several key signaling pathways.

Monoamine Oxidase (MAO) Inhibition

1-MeTHIQ acts as a reversible inhibitor of both MAO-A and MAO-B.[4] This inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters such as dopamine (B1211576) and serotonin, which is believed to contribute to its antidepressant effects.

MAO Inhibition by 1-MeTHIQ

NMDA Receptor Antagonism and Neuroprotection

1-MeTHIQ exhibits neuroprotective effects by acting as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) can lead to excitotoxicity and neuronal cell death. By blocking the NMDA receptor, 1-MeTHIQ can mitigate this damage.

NMDA Receptor Antagonism by 1-MeTHIQ

Modulation of Dopamine and Serotonin Metabolism

Beyond MAO inhibition, 1-MeTHIQ directly influences the metabolic pathways of dopamine and serotonin. It has been shown to affect the levels of their metabolites, suggesting a broader regulatory role in monoaminergic systems. This modulation contributes to its overall neuropharmacological profile.

Modulation of Neurotransmitter Metabolism

Conclusion

This compound is a compound of significant interest due to its unique combination of physical, chemical, and biological properties. Its neuroprotective and antidepressant-like activities, mediated through multiple signaling pathways, make it a compelling lead compound for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for researchers to further explore the potential of this intriguing molecule.

References

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): Natural Sources, Dietary Presence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain and various food products, exhibiting significant neuroprotective and antidepressant-like properties. This technical guide provides a comprehensive overview of the natural sources and dietary presence of 1-MeTIQ, detailing its quantitative levels in various foods. Furthermore, it outlines the key experimental protocols for its detection and quantification. The guide also delves into the molecular mechanisms of 1-MeTIQ's biological activity, with a focus on its role as a monoamine oxidase (MAO) inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist, illustrated through detailed signaling pathway diagrams. This document serves as a critical resource for researchers and professionals in neuroscience and drug development interested in the therapeutic potential of this intriguing molecule.

Natural Sources and Dietary Presence of this compound (1-MeTIQ)

This compound (1-MeTIQ) is a naturally occurring compound that has been identified in a variety of food products, particularly those rich in 2-phenylethylamine. Its presence in the diet is a significant area of research due to its potential neuroactive properties. The primary dietary sources of 1-MeTIQ include certain types of cheese, wine, and cocoa products.

Quantitative Data on 1-MeTIQ in Foodstuffs

The concentration of 1-MeTIQ in food can vary depending on factors such as the specific food item, its processing, and storage conditions. The following table summarizes the available quantitative data for 1-MeTIQ in various dietary sources.

| Food Category | Specific Food Item | Concentration of 1-MeTIQ (ng/g) | Reference(s) |

| Cheese | Various Cheeses | Present | [1] |

| Wine | Various Wines | Present | [1] |

| Cocoa | Cocoa | Present | [1] |

Further research is required to establish a more comprehensive database of 1-MeTIQ concentrations in a wider range of foodstuffs.

Experimental Protocols for the Analysis of 1-MeTIQ

Accurate quantification of 1-MeTIQ in complex matrices such as food and biological samples is crucial for understanding its dietary intake and physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of 1-MeTIQ from complex sample matrices prior to chromatographic analysis.

Objective: To isolate and concentrate 1-MeTIQ from a liquid food matrix (e.g., wine) or a homogenized solid food matrix (e.g., cheese, chocolate).

Materials:

-

SPE cartridge (e.g., C18)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water or a weak organic solvent mixture)

-

Elution solvent (e.g., methanol (B129727) or acetonitrile, potentially with a modifier like formic acid)

-

Sample, pre-treated as necessary (e.g., filtered, diluted, pH adjusted)

-

Vacuum manifold or positive pressure processor

Procedure:

-

Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent. This ensures that the sorbent is properly wetted and ready for sample interaction.

-

Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for the sample matrix.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. This allows for optimal interaction between 1-MeTIQ and the sorbent.

-

Washing: Pass the wash solvent through the cartridge to remove interfering compounds that are not strongly retained on the sorbent.

-

Elution: Pass the elution solvent through the cartridge to disrupt the interaction between 1-MeTIQ and the sorbent, thereby eluting the analyte of interest. Collect the eluate for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and detection of volatile and semi-volatile compounds like 1-MeTIQ. Derivatization is often employed to improve its chromatographic properties.

Objective: To quantify 1-MeTIQ in a prepared sample extract.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)

-

Mass Spectrometer (MS) detector

-

Autosampler

Derivatization (Example with Trifluoroacetic Anhydride (B1165640) - TFAA):

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent, trifluoroacetic anhydride (TFAA).

-

Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.

-

After cooling, the derivatized sample is ready for injection into the GC-MS.

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 1-MeTIQ.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of 1-MeTIQ, often without the need for derivatization.

Objective: To quantify 1-MeTIQ in a prepared sample extract.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

A suitable reversed-phase column (e.g., C18)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Parameters (Typical):

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid)

-

Mobile Phase B: Acetonitrile or methanol with a modifier (e.g., 0.1% formic acid)

-

Gradient Elution: A programmed gradient from a lower to a higher percentage of Mobile Phase B over the course of the run to elute 1-MeTIQ and separate it from other components.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible chromatography.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion of 1-MeTIQ and its characteristic product ions.

Biological Activities and Signaling Pathways of 1-MeTIQ

1-MeTIQ exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied. These effects are primarily attributed to its ability to inhibit monoamine oxidase (MAO) enzymes and to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.

Inhibition of Monoamine Oxidase (MAO)

1-MeTIQ is a reversible inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.[2] By inhibiting MAO, 1-MeTIQ increases the synaptic levels of these neurotransmitters, which is believed to contribute to its antidepressant-like effects.[2]

Antagonism of the N-methyl-D-aspartate (NMDA) Receptor

1-MeTIQ acts as a non-competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. By blocking the NMDA receptor, 1-MeTIQ can protect neurons from excitotoxic damage.

Modulation of Dopamine Reuptake

Some evidence suggests that 1-MeTIQ may also influence the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting dopamine reuptake, 1-MeTIQ could further increase synaptic dopamine levels, complementing its MAO-inhibitory action.

Conclusion

This compound is a promising endogenous and dietary compound with significant neuroprotective potential. Its presence in common food items such as cheese, wine, and cocoa suggests a regular dietary intake, the implications of which are an active area of research. The analytical methods outlined in this guide provide a framework for the accurate quantification of 1-MeTIQ in various matrices. Furthermore, the elucidation of its mechanisms of action, particularly its roles in MAO inhibition and NMDA receptor antagonism, opens avenues for the development of novel therapeutic strategies for neurodegenerative and psychiatric disorders. Further research is warranted to expand our understanding of the dietary sources, bioavailability, and full therapeutic potential of this multifaceted molecule.

References

- 1. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), a key heterocyclic compound with significant pharmacological interest. This document details the spectroscopic data, experimental protocols, and synthetic methodologies crucial for its identification and characterization.

Introduction

This compound (1-Me-THIQ) is a derivative of tetrahydroisoquinoline, a structural motif found in numerous natural products and pharmacologically active compounds. The precise determination of its structure is fundamental for understanding its biological activity, mechanism of action, and for the development of new therapeutic agents. This guide outlines the key analytical techniques employed in the structural elucidation of 1-Me-THIQ, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it provides detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| CAS Number | 4965-09-7 | [1] |

| Appearance | Colorless to light yellow to light pink oil | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of 1-Me-THIQ relies on the combined interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1-Me-THIQ provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.23–7.03 | m | - | H-5, H-6, H-7, H-8 |

| 5.47 | t | 7.2 | H-1 |

| 4.80 | dd | 11.8, 7.8 | H-3a |

| 4.49 | dd | 11.8, 6.6 | H-3b |

| 3.66–3.47 | m | - | H-4a |

| 3.09–2.93 | m | - | H-4b |

| 1.45 | d | 6.6 | 1-CH₃ |

Note: The assignments are based on typical chemical shift ranges and coupling patterns for this class of compounds. 'a' and 'b' denote diastereotopic protons.

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.4 | C-8a |

| 135.3 | C-4a |

| 132.9 | C-5 |

| 129.5 | C-6 |

| 129.2 | C-7 |

| 128.1 | C-8 |

| 58.2 | C-1 |

| 42.1 | C-3 |

| 26.5 | C-4 |

| 22.1 | 1-CH₃ |

Note: The assignments are based on typical chemical shift values for tetrahydroisoquinoline derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 3: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 147 | Moderate | [M]⁺ (Molecular Ion) |

| 132 | High | [M - CH₃]⁺ |

| 117 | High | [M - C₂H₄N]⁺ |

| 104 | Moderate | [C₈H₈]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Data obtained from GC-MS analysis.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Me-THIQ exhibits characteristic absorption bands.

Table 4: FT-IR Spectral Data of this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H Stretch |

| 3010-3080 | Medium | Aromatic C-H Stretch |

| 2850-2970 | Strong | Aliphatic C-H Stretch |

| 1590-1610 | Medium | C=C Aromatic Ring Stretch |

| 1450-1490 | Medium | C=C Aromatic Ring Stretch |

| 740-780 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

Note: The presence of a broad N-H stretching band is characteristic of a secondary amine.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[3][4][5][6]

Protocol: Pictet-Spengler Synthesis of this compound

-

Reaction Setup: To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or methanol), add acetaldehyde (B116499) (1.1 eq).

-

Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Me-THIQ in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-Me-THIQ in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

FT-IR Spectroscopy Protocol (Neat)

-

Sample Preparation: Place a small drop of the neat liquid sample of 1-Me-THIQ directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Visualizations

The following diagrams illustrate the key processes involved in the structural elucidation and synthesis of this compound.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of this important heterocyclic compound, facilitating further research into its pharmacological properties and potential therapeutic applications.

References

- 1. This compound | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 3. organicreactions.org [organicreactions.org]

- 4. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. Chemicals [chemicals.thermofisher.cn]

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its Intricate Relationship with Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain that has garnered significant attention for its potential role in the pathophysiology of Parkinson's disease (PD). Unlike other tetrahydroisoquinoline derivatives that are suspected neurotoxins, 1MeTIQ has demonstrated a consistent profile of neuroprotection in various preclinical models of parkinsonism. Its multifaceted mechanism of action, encompassing monoamine oxidase (MAO) inhibition, antioxidant properties, and modulation of dopaminergic and glutamatergic systems, positions it as a compelling molecule for further investigation in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of 1MeTIQ, focusing on its neuroprotective effects, underlying mechanisms, and the experimental methodologies used to elucidate its function.

Introduction: The Dual Role of Tetrahydroisoquinolines in Neurodegeneration

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. While the exact etiology of PD remains elusive, a combination of genetic and environmental factors is thought to contribute to its pathogenesis.[1] Among the endogenous molecules implicated in PD are tetrahydroisoquinolines (TIQs), a class of compounds that can be formed in the brain. Some TIQs, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) and N-methyl-salsolinol, are considered potential neurotoxins that may contribute to the neurodegenerative process.[1][2]

In contrast, this compound (1MeTIQ) has emerged as a potential endogenous neuroprotectant.[1] Studies have shown that the concentration of 1MeTIQ is reduced in the brains of parkinsonian patients and in animal models of the disease, suggesting that a deficit in this compound could contribute to the vulnerability of dopaminergic neurons.[3] Furthermore, exogenous administration of 1MeTIQ has been shown to prevent parkinsonism-like symptoms in various animal models.[1][3]

Neuroprotective Mechanisms of 1MeTIQ

The neuroprotective effects of 1MeTIQ are attributed to a complex interplay of several mechanisms:

-

Monoamine Oxidase (MAO) Inhibition: 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[4][5] By inhibiting MAO, 1MeTIQ reduces the oxidative deamination of dopamine (B1211576), a major catabolic pathway that generates reactive oxygen species (ROS) such as hydrogen peroxide. This action helps to mitigate oxidative stress, a key factor in the demise of dopaminergic neurons in PD.

-

Antioxidant Properties: Beyond its MAO-inhibiting activity, 1MeTIQ possesses intrinsic free radical scavenging properties.[6] It has been shown to inhibit the formation of hydroxyl radicals generated from dopamine oxidation via the Fenton reaction. This direct antioxidant effect further contributes to its ability to protect neurons from oxidative damage.

-

Modulation of Dopaminergic Neurotransmission: 1MeTIQ has been shown to inhibit the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine.[7] This can help to compensate for the reduced dopamine levels characteristic of PD. It also appears to act as an antagonist at the agonistic conformation of dopamine receptors, potentially preventing overstimulation.[8][9]

-

Antagonism of Glutamate-Induced Excitotoxicity: 1MeTIQ exhibits affinity for the NMDA receptor and acts as an antagonist, thereby preventing glutamate-induced cell death. Excitotoxicity, caused by excessive activation of glutamate (B1630785) receptors, is another pathway implicated in neuronal death in PD.

-

Mitochondrial Protection: Some evidence suggests that 1MeTIQ can protect mitochondrial function. It has been shown to suppress the inhibition of mitochondrial respiratory complex I by toxins like MPP+.[6]

Quantitative Data on 1MeTIQ

The following tables summarize key quantitative data from various studies on 1MeTIQ.

Table 1: Endogenous Levels of 1MeTIQ

| Biological Matrix | Species | Condition | Concentration | Reference |

| Brain | Human | Normal | Present (levels vary by region) | |

| Brain | Human | Parkinson's Disease | Reduced | |

| Substantia Nigra | Rat | Old | 50% reduction compared to young | |

| Brain | Mouse | MPTP-treated | Markedly reduced | [3] |

| Cerebrospinal Fluid (CSF) | Human | Normal & Parkinson's | Present |

Table 2: Neuroprotective Effects of 1MeTIQ in Animal Models of Parkinson's Disease

| Animal Model | Toxin/Lesion | 1MeTIQ Dose | Outcome Measure | Result | Reference |

| Rat | 1BnTIQ (chronic) | 25 and 50 mg/kg | Locomotor activity | Completely antagonized 1BnTIQ-induced changes | [1] |

| Rat | 1BnTIQ (chronic) | 25 and 50 mg/kg | Striatal Dopamine Levels | Completely antagonized 1BnTIQ-induced reduction | [1] |

| Mouse | MPTP | Pretreatment | Bradykinesia | Completely prevented MPTP-induced bradykinesia | [3] |

| Mouse | TIQ | Pretreatment | Bradykinesia | Prevented TIQ-induced bradykinesia | [10] |

| Mouse | TIQ | Pretreatment | TH-positive cell loss in SNpc | Protected against cell loss | [10] |

| Rat | 6-OHDA | 25 and 50 mg/kg (acute & chronic) | Dopamine levels (contralateral side) | Significant elevation | [11] |

| Rat | Lactacystin (B1674225) | 50 mg/kg (chronic) | Dopamine release in striatum | Antagonized lactacystin-induced impairment | [12] |

| Rat | Lactacystin | 50 mg/kg (chronic) | Tyrosine Hydroxylase (TH) level in SN | Antagonized lactacystin-induced decline | [12] |

Table 3: Biochemical Effects of 1MeTIQ

| Parameter | System | 1MeTIQ Concentration | Effect | Reference |

| MAO-A and MAO-B activity | In vitro/In vivo | Low micromolar | Reversible inhibition | [5] |

| Dopamine Uptake (via DAT) | In vitro | Low micromolar | Inhibition | [7] |

| [3H]MK-801 binding (NMDA receptor) | Isolated brain membranes | - | Inhibition | [6] |

| Reactive Oxygen Species (ROS) | Primary neuronal culture | - | Reduction | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on 1MeTIQ.

Synthesis of this compound

A common method for the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives is the Pictet-Spengler condensation .[14] A general procedure involves the reaction of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. For 1-MeTIQ, this would typically involve the reaction of phenylethylamine with acetaldehyde.

Another approach involves the reduction of an imino ylide. For example, 2-aminoisoquinolinium iodide can be reacted with a suitable benzoyl or benzenesulfonyl chloride to form a stable imino ylide, which is then reduced with sodium borohydride (B1222165) to yield the 1-substituted tetrahydroisoquinoline.[15]

Animal Models of Parkinson's Disease

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This is a widely used model where MPTP is administered to rodents or primates.[16][17] MPTP is metabolized to the toxic ion MPP+, which selectively destroys dopaminergic neurons.[16]

-

Typical Protocol (Mice): C57BL/6 mice are often used. MPTP is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 20-40 mg/kg for several consecutive days.[18][19] Behavioral tests (e.g., pole test, rotarod) and neurochemical analyses (e.g., dopamine levels in the striatum) are performed at various time points after MPTP administration.

-

-

6-OHDA (6-hydroxydopamine) Model: This model involves the direct injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of one hemisphere of the brain in rats.[11][20] This creates a unilateral lesion of the dopaminergic system.

-

Typical Protocol (Rats): Rats are anesthetized, and a stereotaxic apparatus is used to inject 6-OHDA into the target brain region. Behavioral assessments often include tests for rotational asymmetry (e.g., apomorphine- or amphetamine-induced rotations).

-

-

1BnTIQ-Induced Model: Chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) can induce parkinsonism in primates and rodents.[1]

-

Typical Protocol (Rats): 1BnTIQ is administered daily (e.g., 25 mg/kg, i.p.) for a period of several weeks.[1] Locomotor activity and dopamine levels are then assessed.

-

-

Lactacystin-Induced Model: Lactacystin, a proteasome inhibitor, is injected into the substantia nigra to model the proteasomal dysfunction observed in PD.[12]

Detection and Quantification of 1MeTIQ in Biological Samples

A sensitive and specific method for the analysis of 1MeTIQ is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[21][22]

-

Sample Preparation: Biological samples (e.g., brain tissue, CSF, plasma) are typically processed by a combination of solvent and solid-phase extraction (SPE) to isolate the analytes.[21][22] A deuterated internal standard (e.g., 1-MeTIQ-d4) is added for accurate quantification.[21][22]

-

Chromatographic Separation: A reversed-phase column (e.g., 5CN-MS) is used for separation.[21][22] The mobile phase often consists of a mixture of methanol (B129727) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate).[21][22]

-

Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.[21][22] The transitions monitored are typically m/z 147.8 -> 130.8 for 1MeTIQ and m/z 151.8 -> 133.8 for the deuterated internal standard.[21]

Neurochemical Analysis

-

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: This is a standard method for measuring the levels of dopamine and its metabolites (DOPAC, HVA, 3-MT) in brain tissue homogenates or microdialysis samples.[4][7][23]

-

Tissue Preparation: Brain regions of interest (e.g., striatum, substantia nigra) are dissected, homogenized in an acidic solution, and centrifuged. The supernatant is then injected into the HPLC system.

-

In Vivo Microdialysis: A microdialysis probe is implanted into a specific brain region of an anesthetized or freely moving animal. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular neurochemicals, is collected and analyzed by HPLC.[7]

-

Behavioral Assessments

-

Locomotor Activity: This is often measured in an open-field arena equipped with infrared beams to track the animal's movement.[1]

-

Bradykinesia (slowness of movement): The pole test is commonly used in mice. The time it takes for a mouse to turn around and descend a vertical pole is measured.[10][19]

-

Catalepsy: The bar test is used to assess catalepsy, where the animal's forepaws are placed on a horizontal bar, and the time it remains in that posture is recorded.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 1MeTIQ.

References

- 1. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, decreasing in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse, prevents parkinsonism-like behavior abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1MeTIQ and olanzapine, despite their neurochemical impact, did not ameliorate performance in fear conditioning and social interaction tests in an MK-801 rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pro-cognitive effect of 1MeTIQ on recognition memory in the ketamine model of schizophrenia in rats: the behavioural and neurochemical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Parkinsonism-preventing activity of this compound derivatives in C57BL mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and this compound (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]

- 22. jsbms.jp [jsbms.jp]

- 23. This compound antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous heterocyclic amine found in the mammalian brain, exhibiting a complex and multifaceted pharmacological profile. This technical guide provides an in-depth overview of the core pharmacological characteristics of 1-MeTIQ, with a focus on its interactions with key enzyme and receptor systems. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.

Introduction

This compound (1-MeTIQ) is a naturally occurring compound in the mammalian brain that has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Structurally related to other neuroactive tetrahydroisoquinolines, 1-MeTIQ has been implicated in a range of physiological and pathological processes. Preclinical evidence strongly suggests its potential as a neuroprotective, antidepressant, and anti-addictive agent.[3][4][5] The primary mechanism underlying these effects is believed to be its ability to modulate monoaminergic neurotransmission through the inhibition of monoamine oxidase (MAO) and its interactions with dopaminergic and glutamatergic systems.[1][3] This document serves as a comprehensive technical resource, consolidating the current knowledge on the pharmacological profile of 1-MeTIQ.

Enzyme Inhibition Profile

A key pharmacological feature of 1-MeTIQ is its reversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This dual inhibitory action contributes to its ability to increase the synaptic availability of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.

Quantitative Data for MAO Inhibition

The inhibitory potency of 1-MeTIQ against MAO-A and MAO-B has been quantified in vitro. The following table summarizes the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50).

| Enzyme | Test System | Substrate | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| MAO-A | Rat brain mitochondria | [14C]5-HT | 1-MeTIQ | 15.2 ± 1.8 | 28.5 | [Patsenka and Antkiewicz-Michaluk, 2004] |

| MAO-B | Rat brain mitochondria | [14C]β-PEA | 1-MeTIQ | 45.3 ± 4.2 | 85.0 | [Patsenka and Antkiewicz-Michaluk, 2004] |

Experimental Protocol: MAO Inhibition Assay

The following protocol is based on the methodology described by Patsenka and Antkiewicz-Michaluk (2004) for the determination of MAO-A and MAO-B inhibition.

Objective: To determine the in vitro inhibitory effect of 1-MeTIQ on MAO-A and MAO-B activity in rat brain mitochondria.

Materials:

-

Rat brain tissue

-

Sucrose (B13894) solution (0.25 M)

-

Potassium phosphate (B84403) buffer (0.05 M, pH 7.4)

-

[14C]5-hydroxytryptamine ([14C]5-HT) for MAO-A

-

[14C]β-phenylethylamine ([14C]β-PEA) for MAO-B

-

1-MeTIQ solutions of varying concentrations

-

Pargyline (B1678468) (for selective inhibition of MAO-B to measure MAO-A)

-

Clorgyline (for selective inhibition of MAO-A to measure MAO-B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Mitochondrial Fraction Preparation: Homogenize rat brain tissue in ice-cold 0.25 M sucrose and centrifuge to obtain the mitochondrial pellet. Resuspend the pellet in potassium phosphate buffer.

-

MAO-A Assay: Pre-incubate the mitochondrial suspension with pargyline to inhibit MAO-B. Add varying concentrations of 1-MeTIQ to the reaction mixture. Initiate the reaction by adding [14C]5-HT and incubate at 37°C.

-

MAO-B Assay: Pre-incubate the mitochondrial suspension with clorgyline to inhibit MAO-A. Add varying concentrations of 1-MeTIQ to the reaction mixture. Initiate the reaction by adding [14C]β-PEA and incubate at 37°C.

-

Termination and Extraction: Stop the reaction by adding acid. Extract the radioactive metabolites into an organic solvent.

-

Quantification: Measure the radioactivity of the extracted metabolites using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 1-MeTIQ. Determine the IC50 value from the dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: Workflow for MAO Inhibition Assay.

Receptor Interaction Profile

1-MeTIQ interacts with key neurotransmitter receptor systems, notably the dopaminergic and glutamatergic systems. While its effects are well-documented, quantitative binding affinity data remains limited in the public domain.

Dopamine D2 Receptor Interaction

Signaling Pathway Diagram:

Caption: Dopamine D2 Receptor Signaling Pathway.

NMDA Receptor Interaction

1-MeTIQ has been shown to exhibit neuroprotective effects against glutamate-induced excitotoxicity, suggesting an interaction with the N-methyl-D-aspartate (NMDA) receptor complex.[6] It is proposed to act as an uncompetitive antagonist at the NMDA receptor, although specific binding affinity data (Ki or Kd) for 1-MeTIQ at the NMDA receptor is not consistently reported in the literature.

References

- 1. Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Assessment of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain, exhibiting promising neuroprotective and antidepressant-like properties. Its primary mechanism of action is the reversible inhibition of monoamine oxidase (MAO-A and MAO-B), which leads to increased levels of monoamine neurotransmitters. While the pharmacological profile of 1-MeTIQ has been the subject of considerable research, a comprehensive toxicological assessment is crucial for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the available toxicological data for 1-MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), outlines standard experimental protocols for key toxicological assays, and visualizes relevant pathways and workflows. A significant data gap exists in the public domain regarding the comprehensive toxicological profile of 1-MeTIQ, necessitating further investigation to fully characterize its safety.

Introduction

This compound (1-MeTIQ) is a fascinating endogenous amine with a range of biological activities. Its presence in the brain and its ability to modulate neurotransmitter systems have made it a compound of interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and depression.[1][2] However, for any compound to be considered for clinical development, a thorough understanding of its toxicological profile is paramount. This document aims to consolidate the current knowledge on the toxicology of 1-MeTIQ, provide detailed methodologies for its assessment, and identify key areas where further research is required.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of a compound is fundamental to interpreting toxicological data. A study in rats using radiolabeled 1-MeTIQ has provided valuable insights into its toxicokinetics.

Data Presentation

Table 1: Toxicokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Finding | Citation |

| Excretion (24h) | 72% of the administered dose was excreted unchanged. | [1] |

| Metabolites (24h) | 8.7% excreted as 4-hydroxy-1MeTIQ. | [1] |

| 0.7% excreted as N-methylated metabolite (2-methyl-1MeTIQ). | [1] | |

| 1.0% excreted as 1-methyl-3,4-dihydroisoquinoline. | [1] | |

| Brain Penetration | The concentration of labeled 1-MeTIQ in the brain was approximately 4.5-fold higher than in the blood 4 hours after dosing. | [1] |

| Brain Distribution | Over 90% of the radioactivity in the brain was attributed to unchanged 1-MeTIQ. | [1] |

Experimental Protocol: In Vivo Metabolism and Distribution Study

A general protocol for an in vivo metabolism and distribution study, similar to the one that would have been used to generate the data above, is as follows:

-

Test Substance: Radiolabeled (e.g., with ¹⁴C) this compound.

-

Test System: Male Wistar rats.

-

Administration: A single oral dose (e.g., 50 mg/kg) is administered by gavage.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-24h, 24-48h). Blood samples are taken at various time points. At the end of the study, animals are euthanized, and various tissues (including the brain) are collected.

-

Analysis:

-

Radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.

-

Metabolites in urine and tissue extracts are separated and identified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS).

-

The concentration of the parent compound and its metabolites in different tissues is determined to assess distribution.

-

Acute and Chronic Toxicity

Data Presentation

Table 2: Acute Toxicity of 1,2,3,4-Tetrahydroisoquinoline (TIQ) in Rats

| Endpoint | Route of Administration | Value | Citation |

| LD₅₀ (female) | Oral | ca. 300 mg/kg bw | [2] |

| LC₅₀ (male/female) | Inhalation | 1.881 mg/L air | [2] |

Disclaimer: This data is for the parent compound TIQ and may not be representative of 1-MeTIQ. The addition of a methyl group can significantly alter the toxicological profile of a molecule.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is a sequential dosing approach to estimate the LD₅₀ with a reduced number of animals.

-

Test System: Typically, female rats from a standard laboratory strain.

-

Dosing: A single animal is dosed at a starting level just below the estimated LD₅₀.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: The LD₅₀ is calculated from the pattern of survivals and deaths using a maximum likelihood method.